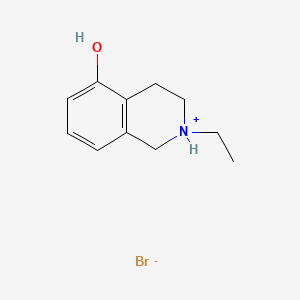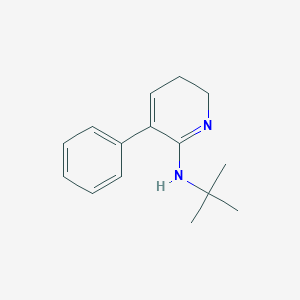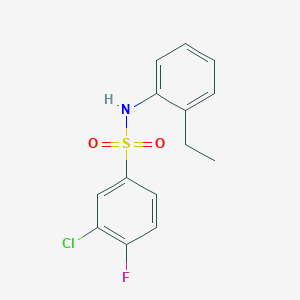![molecular formula C34H58Si3 B14175624 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane CAS No. 918795-23-0](/img/structure/B14175624.png)
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane is an organosilicon compound characterized by its unique structure, which includes hexyl groups and trimethylsilyl-substituted phenyl groups attached to a silolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane typically involves the reaction of hexyl-substituted silanes with trimethylsilyl-substituted phenyl groups under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-silicon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form silanol derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents), toluene as solvent.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silolane derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane has several scientific research applications:
Materials Science: Used in the development of novel silicon-based materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The trimethylsilyl groups enhance the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene: Another organosilicon compound with similar reactivity and applications.
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene: Known for its use in redox reactions and as a chemical probe.
1,1’-(1,2-Diphenyl-1,2-ethenediyl)bis[4-[2-(trimethylsilyl)ethynyl]benzene]: Utilized in organic synthesis and materials science.
Uniqueness
1,1-Dihexyl-2,5-bis[4-(trimethylsilyl)phenyl]silolane stands out due to its specific combination of hexyl and trimethylsilyl-substituted phenyl groups, which confer unique properties such as enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Properties
CAS No. |
918795-23-0 |
|---|---|
Molecular Formula |
C34H58Si3 |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
[4-[1,1-dihexyl-5-(4-trimethylsilylphenyl)silolan-2-yl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C34H58Si3/c1-9-11-13-15-27-37(28-16-14-12-10-2)33(29-17-21-31(22-18-29)35(3,4)5)25-26-34(37)30-19-23-32(24-20-30)36(6,7)8/h17-24,33-34H,9-16,25-28H2,1-8H3 |
InChI Key |
UQZZMHCOLITELB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si]1(C(CCC1C2=CC=C(C=C2)[Si](C)(C)C)C3=CC=C(C=C3)[Si](C)(C)C)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14175544.png)
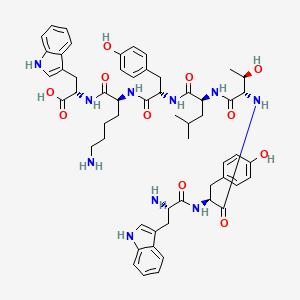
![2-{[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14175551.png)

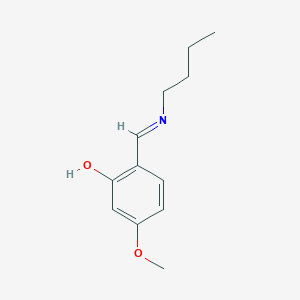
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
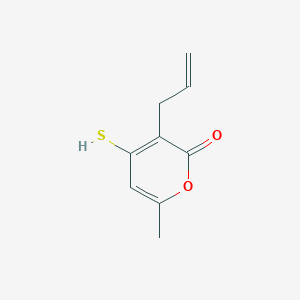
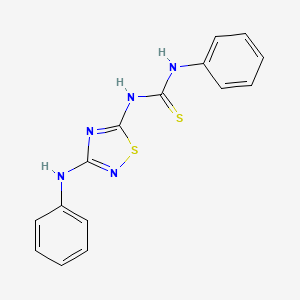
![{2-[4-(1,3-Dithian-2-yl)phenoxy]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14175606.png)
![N'-[4-(2,4-dichlorophenoxy)butanoyl]cyclobutanecarbohydrazide](/img/structure/B14175610.png)
